N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2-(4-(isopropylsulfonyl)phenyl)acetamide
Description
Properties
IUPAC Name |
N-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)-2-(4-propan-2-ylsulfonylphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO4S2/c1-13(2)24(21,22)15-7-5-14(6-8-15)11-16(19)18-12-17(3,20)9-10-23-4/h5-8,13,20H,9-12H2,1-4H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQJCRCXATRZXHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)NCC(C)(CCSC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2-(4-(isopropylsulfonyl)phenyl)acetamide, also known as a methionine analog, has garnered attention for its potential biological activities. This compound is structurally related to various bioactive molecules and has been investigated for its pharmacological properties, including anti-inflammatory and antimicrobial effects.
Chemical Structure
The chemical structure of the compound can be represented as follows:
The biological activity of this compound is primarily attributed to its structural features, which allow it to interact with various biological targets. The presence of the isopropylsulfonyl group enhances its solubility and bioavailability, while the hydroxymethyl and methylthio groups may contribute to its reactivity and interaction with cellular components.
1. Anti-inflammatory Activity
Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. These compounds inhibit pro-inflammatory cytokines and enzymes, such as cyclooxygenase (COX), leading to reduced inflammation in various animal models.
2. Antimicrobial Properties
Studies have shown that this compound possesses antimicrobial activity against a range of pathogens. The mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways.
3. Antioxidant Effects
The antioxidant properties of this compound are noteworthy, as they help mitigate oxidative stress in cells. This activity is crucial in preventing cellular damage associated with various diseases, including cancer.
Case Studies
Pharmacokinetics
The pharmacokinetic profile of this compound suggests good absorption and distribution in tissues, with a half-life suitable for therapeutic applications.
Toxicology
Toxicological assessments indicate that the compound exhibits low toxicity at therapeutic doses, making it a candidate for further development in clinical settings.
Scientific Research Applications
Synthesis and Chemical Properties
The compound is synthesized through a multi-step process involving the reaction of 2-hydroxy-4-methylthiobutyric acid with isopropylsulfonyl derivatives. The synthesis often employs standard organic chemistry techniques such as refluxing and chromatography to purify the final product. The presence of functional groups such as hydroxyl, sulfonyl, and acetamide contributes to its reactivity and potential biological activity.
Enzyme Inhibition
Recent studies have focused on the inhibitory effects of this compound on various enzymes. For instance, it has been evaluated for its potential as an inhibitor of α-glucosidase and acetylcholinesterase, which are critical in managing Type 2 diabetes mellitus and Alzheimer's disease, respectively. The compound's structure allows it to interact effectively with the active sites of these enzymes, leading to significant inhibition rates in vitro .
Anticancer Potential
The compound has shown promise in anticancer research. In vitro studies have demonstrated its cytotoxic effects against several cancer cell lines, including HeLa (cervical cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer). The mechanism of action appears to involve apoptosis induction and disruption of cell cycle progression . Notably, some derivatives of this compound have been designed as molecular hybrids that enhance its anticancer efficacy through structural modifications.
Nutritional Supplementation
As a methionine analog, the compound can serve as a nutritional supplement in animal feed, particularly for poultry. Methionine is an essential amino acid necessary for growth and development; hence, this compound can help address deficiencies in feed formulations . Its incorporation into animal diets has been linked to improved growth rates and overall health.
Case Study: Enzyme Inhibition for Diabetes Management
In a controlled laboratory setting, researchers synthesized several derivatives of N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2-(4-(isopropylsulfonyl)phenyl)acetamide to evaluate their α-glucosidase inhibitory activity. The most effective derivative exhibited an IC50 value significantly lower than that of acarbose, a commonly used diabetes medication, indicating its potential as a therapeutic agent .
Case Study: Anticancer Activity Evaluation
A series of experiments were conducted to assess the anticancer properties of this compound against various human cancer cell lines. The results indicated that certain modifications to the chemical structure enhanced cytotoxicity while reducing toxicity towards non-cancerous cells. This selective action suggests that further development could lead to effective cancer therapies with fewer side effects .
Data Summary Table
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally analogous acetamides, focusing on substituent effects, synthetic efficiency, and physicochemical properties. Key compounds include those from Molecules (2009) , Acta Crystallographica (2008) , and commercial derivatives .
Substituent Effects on Reactivity and Properties
Key Observations :
- Polarity: The target compound’s hydroxy and sulfonyl groups enhance polarity compared to non-polar tert-butyl () or sec-butyl () substituents. However, it is less polar than the nitro-containing derivative (), which has stronger electron-withdrawing effects.
- Metabolic Stability: The methylthio group in the target may confer slower oxidative metabolism compared to fluorophenoxy () or sulfanyl () groups, which are prone to enzymatic cleavage.
Key Observations :
- Crystallinity: Melting points for related compounds range from 74–84°C (), suggesting the target compound may exhibit similar thermal stability.
Structural and Crystallographic Insights
- The nitro group in compound (I) induces torsional strain (O1–N1–C3–C2 = -16.7°), whereas the target compound’s hydroxy and methylthio groups may promote distinct packing via C–H⋯O/S interactions.
- Sulfonyl groups in both (I) and the target compound contribute to planar molecular geometries, enhancing crystallinity .
Preparation Methods
Sulfonation of Phenylacetic Acid Derivatives
The isopropylsulfonyl group is introduced via sulfonation. A three-step sequence is proposed:
- Thiolation : React 4-bromophenylacetic acid with sodium isopropylthiolate in the presence of a palladium catalyst (e.g., Pd(OAc)₂) to yield 2-(4-(isopropylthio)phenyl)acetic acid.
- Oxidation : Treat the thioether with hydrogen peroxide (H₂O₂) or Oxone® in acetic acid to oxidize the sulfide to a sulfone.
Reaction Conditions
| Step | Reagents/Conditions | Yield | Citation |
|---|---|---|---|
| Thiolation | Pd(OAc)₂, NaS-iPr, DMF, 80°C, 12 h | ~70% (est.) | |
| Oxidation | H₂O₂ (30%), AcOH, rt, 6 h | ~85% (est.) |
Alternative Route: Direct Sulfonation
Direct sulfonation of phenylacetic acid using isopropylsulfonyl chloride in the presence of AlCl₃ as a Lewis acid may be feasible, though regioselectivity for the para-position must be controlled.
Synthesis of 2-Hydroxy-2-methyl-4-(methylthio)butylamine
Reductive Amination of a Ketone Precursor
- Ketone Synthesis : Condense 3-(methylthio)propanal with acetone via aldol addition to form 4-(methylthio)-2-methyl-2-butenal, followed by hydrogenation to yield 4-(methylthio)-2-methylbutan-2-ol.
- Amination : Convert the alcohol to the corresponding amine via a Gabriel synthesis (phthalimide substitution followed by hydrazine cleavage).
Reaction Conditions
Hydroxy Group Protection
To prevent undesired side reactions during amide coupling, the hydroxy group is protected as a tert-butyldimethylsilyl (TBS) ether. Deprotection post-coupling is achieved using tetrabutylammonium fluoride (TBAF).
Amide Bond Formation
Acid Chloride Mediated Coupling
- Activation : Treat 2-(4-(isopropylsulfonyl)phenyl)acetic acid with thionyl chloride (SOCl₂) to form the acid chloride.
- Coupling : React the acid chloride with 2-hydroxy-2-methyl-4-(methylthio)butylamine in the presence of triethylamine (TEA) to scavenge HCl.
Reaction Conditions
| Step | Reagents/Conditions | Yield | Citation |
|---|---|---|---|
| Acid Chloride | SOCl₂, reflux, 2 h | ~95% (est.) | |
| Amidation | TEA, DCM, 0°C → rt, 12 h | ~75% (est.) |
Coupling Reagent Approach
Alternative methods employ 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM) or dimethylformamide (DMF).
Purification and Characterization
The crude product is purified via silica gel chromatography (eluent: hexane/ethyl acetate gradient) or recrystallization from methanol/water. Structural confirmation is achieved through:
- NMR Spectroscopy : Distinct signals for the isopropylsulfonyl (δ 1.2–1.4 ppm, doublet) and methylthio (δ 2.1 ppm, singlet) groups.
- Mass Spectrometry : Molecular ion peak at m/z 387.5 (M+H⁺).
Challenges and Optimization Considerations
- Oxidation Sensitivity : The methylthio group may oxidize to sulfone under harsh conditions. Mild oxidizing agents (e.g., controlled H₂O₂) are critical.
- Hydroxy Group Reactivity : Protection with TBS ether prevents nucleophilic attack during amidation.
- Solvent Selection : Polar aprotic solvents (DMF, DCM) enhance solubility of intermediates.
Q & A
Q. What are the recommended synthetic routes and purification methods for N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2-(4-(isopropylsulfonyl)phenyl)acetamide?
The synthesis typically involves multi-step procedures, including:
- Amide bond formation : Reaction of 4-(isopropylsulfonyl)phenylacetic acid with 2-hydroxy-2-methyl-4-(methylthio)butylamine under carbodiimide coupling conditions (e.g., EDC/HOBt) .
- Protection/deprotection strategies : Use of tert-butyloxycarbonyl (Boc) groups to protect hydroxyl or amine functionalities during sulfonyl or thioether formation .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures to achieve ≥95% purity .
| Step | Key Reagents/Conditions | Yield |
|---|---|---|
| Amide coupling | EDC, HOBt, DMF, 0°C → RT | 65–75% |
| Sulfonyl group introduction | Isopropylsulfonyl chloride, pyridine, 50°C | 80% |
| Final purification | Silica gel chromatography | 90% purity |
Q. How can structural integrity and purity be confirmed for this compound?
Methodological approach :
- NMR spectroscopy :
- ¹H NMR : Confirm presence of hydroxy (δ 1.2–1.5 ppm), methylthio (δ 2.1 ppm), and isopropylsulfonyl (δ 1.3–1.4 ppm, triplet) groups .
- ¹³C NMR : Verify carbonyl (δ 170–175 ppm) and aromatic carbons (δ 120–140 ppm) .
- Mass spectrometry (HRMS) : Match experimental molecular ion ([M+H]⁺) to theoretical mass (e.g., C₁₉H₂₉NO₄S₂: calc. 423.15, obs. 423.14) .
- HPLC : Use C18 reverse-phase column (acetonitrile/water, 0.1% TFA) to assess purity (>95%) .
Q. What are the stability considerations for this compound under varying storage conditions?
- Temperature : Store at –20°C in inert atmosphere (argon) to prevent oxidation of methylthio groups .
- Solubility : Stable in DMSO (50 mg/mL) for 6 months; avoid aqueous buffers with pH >8 to prevent hydrolysis .
- Light sensitivity : Protect from UV exposure to avoid decomposition of sulfonyl moieties .
Advanced Research Questions
Q. How can contradictions in pharmacological data (e.g., varying IC₅₀ values across assays) be resolved?
Methodological strategies :
- Assay standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and normalize results to positive controls (e.g., doxorubicin) .
- Solvent compatibility : Ensure DMSO concentrations ≤0.1% to avoid artifactual inhibition .
- Data normalization : Apply Hill equation modeling to account for batch-to-batch variability in compound activity .
Q. What computational approaches are recommended for studying structure-activity relationships (SAR) of this compound?
- Docking studies : Use AutoDock Vina with protein targets (e.g., COX-2 PDB: 5KIR) to map interactions of the isopropylsulfonyl group with hydrophobic pockets .
- Molecular dynamics (MD) simulations : Analyze conformational stability of the hydroxy-methylthiobutyl chain in aqueous environments (GROMACS, 100 ns trajectories) .
- QSAR modeling : Correlate logP values (calculated via ChemAxon) with observed antimicrobial activity (R² >0.85) .
Q. How can hydrogen-bonding interactions be experimentally validated in this compound?
- Variable-temperature NMR : Monitor chemical shift changes in hydroxy protons (δ 1.5 ppm) at 25–60°C to detect intramolecular H-bonding .
- X-ray crystallography : Resolve O–H···O=S interactions (bond length ~2.8 Å) in single crystals grown from ethanol .
- NBO analysis : Calculate stabilization energy (E(2) >5 kcal/mol) for H-bonding using Gaussian09 at the B3LYP/6-31G* level .
Q. What experimental designs are optimal for evaluating its pharmacokinetic (PK) properties?
- In vitro microsomal stability : Incubate with rat liver microsomes (1 mg/mL), quantify parent compound via LC-MS/MS at 0, 15, 30, 60 min .
- Plasma protein binding : Use equilibrium dialysis (37°C, 4 h) to measure unbound fraction (e.g., fu = 12%) .
- Caco-2 permeability : Assess apical-to-basal transport (Papp >1 × 10⁻⁶ cm/s) to predict oral bioavailability .
Q. How should researchers address discrepancies in spectroscopic data between synthetic batches?
- Batch comparison : Perform PCA (principal component analysis) on ¹H NMR spectra to identify outlier batches .
- Impurity profiling : Use LC-MS/MS to detect byproducts (e.g., oxidized methylthio groups at m/z 439.12) .
- Reaction optimization : Adjust stoichiometry of sulfonyl chloride (1.2 eq.) to minimize unreacted intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
